molecular formula C9H19ClN2O3 B2764274 Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hcl CAS No. 2173637-05-1

Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hcl

Cat. No.: B2764274
CAS No.: 2173637-05-1
M. Wt: 238.71
InChI Key: QAZVTJCOYJOJGO-BQBZGAKWSA-N
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Description

Tert-butyl N-[trans-4-hydroxypyrrolidin-3-yl]carbamate HCl (CAS: 1202245-51-9) is a pyrrolidine-derived compound featuring a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position of the pyrrolidine ring. The trans-configuration of the hydroxyl and carbamate groups is critical for its stereochemical properties, influencing interactions in biological systems or synthetic pathways . The hydrochloride (HCl) salt form enhances solubility and stability, making it advantageous for pharmaceutical applications. This compound is structurally categorized as a bicyclic secondary amine and serves as a key intermediate in synthesizing bioactive molecules, particularly in kinase inhibitors or central nervous system (CNS)-targeting drugs .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFVSDFSFICTSZ-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with trans-4-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hydrochloride has been investigated for its potential as a therapeutic agent. It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and autoimmune diseases.

Case Study: Treatment of Autoimmune Disorders

A recent study highlighted the compound's role in modulating immune responses, particularly in lupus treatment. The compound was shown to antagonize Toll-like receptor 7 (TLR7), which is implicated in systemic lupus erythematosus. The study involved in vitro assays using HEK-293 cell lines expressing TLR7, demonstrating significant inhibition of NF-kappaB activation upon treatment with the compound .

Neuroscience Research

The compound's structural similarity to neurotransmitters suggests potential applications in neuroscience. Its effects on neuronal signaling pathways are under investigation, particularly regarding its influence on synaptic plasticity and neuroprotection.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound may enhance neuronal survival under stress conditions, such as oxidative stress or excitotoxicity. In animal models, administration of the compound showed a reduction in neuronal death and improved cognitive function .

Table 1: Summary of Research Findings on Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hydrochloride

Application AreaStudy FocusKey Findings
PharmaceuticalAutoimmune disordersAntagonizes TLR7; potential for lupus treatment
NeuroscienceNeuroprotectionReduces neuronal death; improves cognitive function

Mechanism of Action

The mechanism of action of tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between Tert-butyl N-[trans-4-hydroxypyrrolidin-3-yl]carbamate HCl and analogous compounds from the PharmaBlock Sciences portfolio (–7):

Compound Name CAS Number Molecular Formula Key Features Structural Differences
This compound 1202245-51-9 C₁₀H₁₉ClN₂O₃ Trans-hydroxypyrrolidine; HCl salt Pyrrolidine core with trans-4-OH and Boc-protected N
Tert-butyl 3-oxopyrrolidine-1-carboxylate 101385-93-7 C₉H₁₅NO₃ 3-keto substitution on pyrrolidine Ketone at position 3 vs. hydroxyl; lacks HCl salt
Tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate 927652-04-8 C₁₀H₂₀N₂O₂ 3-methyl substitution on pyrrolidine Methyl group at position 3; no hydroxyl group; neutral form
Tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate 1181816-12-5 C₁₁H₂₀N₂O₂ Spirocyclic azaspiro[3.3]heptane core Replaces pyrrolidine with a spirocyclic system; no hydroxyl group
Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 C₁₀H₁₉NO₃ Cyclopentyl ring with cis-hydroxyl group Cyclopentane vs. pyrrolidine; cis-OH configuration affects hydrogen bonding
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 C₁₁H₂₀N₂O₂ Bicyclo[2.2.1]heptane scaffold with bridgehead nitrogen Rigid bicyclic structure; altered steric and electronic properties

Key Insights:

Functional Group Variations: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., 3-oxo or 3-methyl derivatives). This polar group enhances hydrophilicity and hydrogen-bonding capacity, critical for target binding in drug design . The HCl salt in the target compound improves aqueous solubility compared to neutral analogs like tert-butyl 3-oxopyrrolidine-1-carboxylate .

Ring System Diversity :

  • Pyrrolidine derivatives (e.g., 3-methyl or 3-oxo) retain a planar, flexible ring, whereas spirocyclic (azaspiro[3.3]heptane) or bicyclic (bicyclo[2.2.1]heptane) systems introduce conformational rigidity. These structural changes impact bioavailability and metabolic stability .

Stereochemical Impact :

  • The trans-configuration of the hydroxyl and carbamate groups in the target compound contrasts with cis-hydroxyl isomers (e.g., cis-3-hydroxycyclopentyl carbamate). Trans-stereochemistry may reduce steric hindrance in molecular interactions .

In contrast, spirocyclic or bicyclic analogs may target extracellular enzymes due to reduced membrane permeability .

Biological Activity

Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hydrochloride (commonly referred to as M4) is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

  • IUPAC Name : tert-butyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
  • CAS Number : 2173637-05-1
  • Molecular Formula : C9H19ClN2O3
  • Molecular Weight : 238.72 g/mol
  • Purity : 97% .

M4 has been identified as a dual inhibitor of both β-secretase and acetylcholinesterase. These actions are particularly relevant in the context of Alzheimer's disease, where the aggregation of amyloid-beta (Aβ) peptides and cholinergic dysfunction are key pathological features.

  • β-secretase Inhibition : By inhibiting β-secretase, M4 may reduce the generation of Aβ peptides, which are implicated in neurotoxicity and plaque formation.
  • Acetylcholinesterase Inhibition : This mechanism enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, potentially improving cognitive function .

In Vitro Studies

In vitro experiments have demonstrated that M4 can protect astrocytes from Aβ-induced toxicity. Specifically:

  • When astrocytes were exposed to Aβ1-42, cell viability dropped significantly (43.78 ± 7.17%). However, co-treatment with M4 improved cell viability to 62.98 ± 4.92%, indicating a protective effect against Aβ toxicity .

In Vivo Studies

In vivo studies conducted on animal models have further elucidated M4's potential:

  • Scopolamine-Induced Models : In a scopolamine-induced oxidative stress model in rats, M4 exhibited a reduction in malondialdehyde (MDA) levels, a marker of oxidative stress. However, its effects were not statistically significant when compared to galantamine, another cholinesterase inhibitor .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of M4:

  • Astrocyte Protection Against Aβ :
    • In a study assessing the protective effects of M4 on astrocytes exposed to Aβ1-42, results indicated that M4 effectively reduced pro-inflammatory cytokines such as TNF-α and free radicals .
  • Neuroprotective Effects in Animal Models :
    • Research indicated that while M4 showed moderate protection in vitro, its translation into in vivo effectiveness was limited due to bioavailability issues within the brain .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of M4 compared to other known compounds used for similar therapeutic purposes:

CompoundMechanism of ActionEfficacy in Aβ ModelsNotes
M4β-secretase & acetylcholinesterase inhibitorModerateProtects astrocytes; limited in vivo efficacy
GalantamineAcetylcholinesterase inhibitorHighWell-established clinical use
DonepezilAcetylcholinesterase inhibitorHighCommonly prescribed for Alzheimer's

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-[trans-4-hydroxypyrrolidin-3-yl]carbamate HCl, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is typically synthesized via Boc-protection of the pyrrolidine amine followed by HCl salt formation. Key steps include:

  • Stereochemical Control : Use chiral starting materials or enantioselective catalysis to retain the trans configuration. For example, trans-4-hydroxypyrrolidine derivatives (e.g., ) are synthesized using stereospecific reagents or resolved via chiral chromatography.
  • Analytical Validation : Confirm stereochemistry using 1H NMR^1 \text{H NMR} (coupling constants for axial/equatorial protons) or X-ray crystallography (e.g., SHELX software for structure refinement; ).
  • Reference: Structural analogs in and crystallographic methods in .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group or oxidation of the hydroxyl moiety ( ).
  • Handling : Use dry, aprotic solvents (e.g., DMF, DCM) for reactions. Avoid prolonged exposure to strong acids/bases, which may cleave the carbamate ().

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry and purity ().
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect impurities ().
  • HPLC : Chiral HPLC to assess enantiomeric excess ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound across different studies?

  • Methodological Answer :

  • Variable Factors : Yield discrepancies may arise from differences in reaction scale, solvent purity, or Boc-deprotection conditions (e.g., TFA vs. HCl).
  • Troubleshooting :
  • Optimize reaction parameters (temperature, stoichiometry) using design-of-experiment (DoE) approaches.
  • Monitor intermediates via inline FTIR or LC-MS to identify bottlenecks ( ).
  • Case Study : Compare synthetic protocols for tert-butyl carbamates in (cyclopentane analogs) and (pyrrolidine derivatives).

Q. What strategies are effective for studying the compound’s reactivity in complex biological systems, given its potential as a pharmacophore?

  • Methodological Answer :

  • Biological Assays : Use fluorescence labeling (e.g., BODIPY tags; ) or radiolabeling (14C^{14} \text{C}) to track cellular uptake and target engagement.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorinated or methylated derivatives; ) and evaluate activity against relevant enzymes/receptors (e.g., kinases, GPCRs).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes using crystallographic data ( ).

Q. How can researchers address unexpected byproducts during the synthesis of this compound?

  • Methodological Answer :

  • Byproduct Identification : Use LC-HRMS and 1H-15N HMBC^1 \text{H-}^{15} \text{N HMBC} NMR to detect and characterize impurities (e.g., cis isomers or oxidized products).
  • Mitigation :
  • Introduce scavengers (e.g., polymer-bound trisamine) to trap reactive intermediates.
  • Optimize purification via flash chromatography (silica gel) or recrystallization ( ).

Q. What are the implications of the compound’s stereochemistry on its physicochemical properties and biological activity?

  • Methodological Answer :

  • Physicochemical Impact : The trans configuration enhances solubility via intramolecular hydrogen bonding (). Compare logP and pKa values of cis/trans isomers using HPLC ().
  • Biological Relevance : Trans isomers may exhibit higher target affinity due to favorable spatial orientation. Test enantiomers in vitro (e.g., enzyme inhibition assays; ).

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